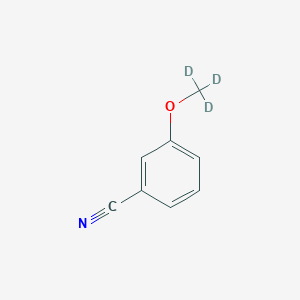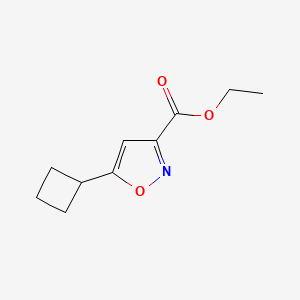
3-(Methoxy-D3)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxy-D3)benzonitrile is an organic compound with the molecular formula C8H7NO. It is a derivative of benzonitrile, where a methoxy group is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxy-D3)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst. One of the green synthetic routes involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts . The reaction conditions usually include a temperature of around 120°C and a reaction time of approximately 2 hours.
Industrial Production Methods
Industrial production of this compound can be achieved through the cyanation of benzene halides or the ammoxidation of toluene, ammonia, and air. These methods are advantageous due to their scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxy-D3)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(Methoxy-D3)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organic pigments and dyes.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of coatings, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 3-(Methoxy-D3)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxybenzonitrile: A non-deuterated version of the compound with similar chemical properties.
4-Methoxybenzonitrile: Another isomer with the methoxy group at the fourth position.
2-Methoxybenzonitrile: An isomer with the methoxy group at the second position.
Uniqueness
3-(Methoxy-D3)benzonitrile is unique due to the presence of the deuterium atoms, which can provide insights into reaction mechanisms and isotope effects. This makes it particularly valuable in research applications where isotopic labeling is required .
Eigenschaften
Molekularformel |
C8H7NO |
|---|---|
Molekulargewicht |
136.17 g/mol |
IUPAC-Name |
3-(trideuteriomethoxy)benzonitrile |
InChI |
InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3/i1D3 |
InChI-Schlüssel |
KLXSUMLEPNAZFK-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)C#N |
Kanonische SMILES |
COC1=CC=CC(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-](/img/structure/B14034483.png)
![1-(Fluoromethyl)-5-azaspiro[2.4]heptane](/img/structure/B14034487.png)






![10,16-diiodo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14034519.png)


![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)


